molecular formula C10H5N3O4 B13219639 5-Cyano-7-nitro-1H-indole-2-carboxylic acid

5-Cyano-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B13219639
M. Wt: 231.16 g/mol
InChI Key: AIAHRYWKYPMYPB-UHFFFAOYSA-N
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Description

5-Cyano-7-nitro-1H-indole-2-carboxylic acid: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyano group at the 5-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 5-cyanoindole, followed by carboxylation. The nitration process introduces the nitro group at the 7-position, while the carboxylation step adds the carboxylic acid group at the 2-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and carbon dioxide for carboxylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, amino derivatives of indoles have shown promise in the treatment of certain cancers and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Cyano-7-nitro-1H-indole-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Cyano-7-nitro-1H-indole-2-carboxylic acid stands out due to the presence of all three functional groups (cyano, nitro, and carboxylic acid).

Properties

Molecular Formula

C10H5N3O4

Molecular Weight

231.16 g/mol

IUPAC Name

5-cyano-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5N3O4/c11-4-5-1-6-3-7(10(14)15)12-9(6)8(2-5)13(16)17/h1-3,12H,(H,14,15)

InChI Key

AIAHRYWKYPMYPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C=C(N2)C(=O)O)[N+](=O)[O-])C#N

Origin of Product

United States

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